Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)- (DSM265) is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). [, , , ] This compound represents a novel class of antimalarial agents. [, ] It is currently under investigation for its potential in both the treatment and prevention of malaria. [, , , , ]
The synthesis of DSM265 involves several key steps that focus on creating a compound with high selectivity and potency against PfDHODH. The synthesis process has been documented to include:
Technical details regarding the specific reagents and conditions used in the synthesis are typically found in supplementary materials associated with research publications.
DSM265 has a well-defined molecular structure that can be described as follows:
The binding interactions of DSM265 with PfDHODH have been elucidated through crystallographic studies, revealing that it occupies a hydrophobic pocket adjacent to the flavin mononucleotide cofactor within the enzyme . The crystal structures show that DSM265 forms two hydrogen bonds with key amino acids, contributing to its selectivity against mammalian enzymes.
DSM265 primarily functions through its inhibition of dihydroorotate dehydrogenase. The key chemical reactions involved include:
The pharmacokinetics of these reactions have been studied extensively in clinical trials, providing insights into the half-life and bioavailability of DSM265.
The mechanism by which DSM265 exerts its antimalarial effects involves:
Pharmacodynamic studies have shown that DSM265 has a low half-maximal inhibitory concentration (IC₅₀) against P. falciparum, indicating potent activity at low concentrations .
DSM265 exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies used in clinical settings .
DSM265 is primarily being investigated for its use as an antimalarial agent. Its applications include:
Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, oxidizing dihydroorotate to orotate. This reaction occurs in the mitochondria and requires coenzyme Q (CoQ) as an electron acceptor. Plasmodium species lack pyrimidine salvage pathways, making DHODH indispensable for DNA/RNA synthesis and cell proliferation during both liver and blood stages of malaria infection [1] [8]. Genetic knockout studies confirm that disrupting DHODH is lethal to parasites, validating its essentiality [1].
DSM265 exploits structural differences between Plasmodium and human DHODH. The inhibitor-binding pocket of Plasmodium DHODH (located between the flavin mononucleotide (FMN) cofactor and the CoQ binding site) exhibits significant amino acid divergence from the human enzyme. P. falciparum DHODH (PfDHODH) shares only ~35% sequence identity with human DHODH, resulting in distinct physicochemical properties of the binding cavity [1] [5]. Key variations include residues Phe62 (Val in humans), Met111 (Leu), Thr360 (Ile), and Thr63 (Ile in mice), which contribute to DSM265's species-selective inhibition [1]. P. vivax DHODH (PvDHODH) is similarly sensitive, though DSM265's IC₅₀ against PvDHODH is 2-fold higher than against PfDHODH [1].
Table 1: Species Selectivity of DSM265 Against DHODH Orthologs
Species | DHODH IC₅₀ (μg/mL) | Key Binding Site Variations vs. Human DHODH |
---|---|---|
P. falciparum | 0.010 | F62, M111, T63, T360 (unique hydrophobic residues) |
P. vivax | 0.020 | Similar to PfDHODH |
P. cynomolgi | 0.0050 | Higher conservation with PfDHODH |
Human | >41 | None (reference) |
Mouse | 1.1 | F62V, T63I |
Dog | 11 | F62V |
Data derived from enzyme inhibition assays [1].
High-resolution crystal structures (2.25–2.8 Å) of DSM265 complexed with PfDHODH reveal critical binding modes. DSM265 occupies a hydrophobic cleft adjacent to the FMN cofactor and overlaps partially with the CoQ binding site. The triazolopyrimidine scaffold of DSM265 lies parallel to the isoalloxazine ring of FMN, enabling π-π stacking, while its fluorinated aniline tail extends toward the CoQ channel [1] [5]. Two crystal forms (I and II) confirm consistent binding conformations, with Form II providing superior ligand density for mapping interactions [1].
DSM265 forms two primary hydrogen bonds with PfDHODH:
Table 2: Critical Residues in PfDHODH-DSM265 Interaction
Residue | Interaction Type | Effect of Mutation |
---|---|---|
Arg265 | H-bond (backbone carbonyl) | R265G: 33-fold ↑ EC₅₀ in parasites [2] |
His185 | H-bond (imidazole ring) | Reduced catalytic efficiency; resistance |
Cys276 | FMN coordination | C276F/Y: Steric hindrance; >30-fold resistance |
Phe227 | Hydrophobic packing | Reduced DSM265 occupancy |
DSM265 demonstrates potent inhibition of Plasmodium DHODH isoforms:
Table 3: Enzymatic and Cellular Inhibition Potency of DSM265
Parameter | P. falciparum | P. vivax | P. cynomolgi |
---|---|---|---|
DHODH IC₅₀ (nM) | 8.9–10 | 20 | 5.0 |
Parasite EC₅₀ (nM) | 4.3 | ND | ND |
Fold-Change (C276F Mutant) | 37 | ND | ND |
DSM265 exhibits >4,100-fold selectivity for PfDHODH over human DHODH (IC₅₀ >41 μg/mL vs. 0.01 μg/mL for PfDHODH) [1] [8]. This specificity arises from the non-conserved binding pocket. However, inhibitory activity varies in preclinical species:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7